![molecular formula C10H9N5 B1615789 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine CAS No. 65795-37-1](/img/structure/B1615789.png)
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine
Übersicht
Beschreibung
7H-Pyrrolo[3,2-f]chinazolin-1,3-diamin ist ein bevorzugtes chemisches Gerüst, das für seine signifikanten biologischen Aktivitäten bekannt ist.
Wissenschaftliche Forschungsanwendungen
- Chemie : Als vielseitiges chemisches Gerüst für die Synthese neuer Verbindungen.
- Biologie : Für seine signifikanten biologischen Aktivitäten, einschließlich Antitumor-Eigenschaften.
- Medizin : Als potenzielles Antikrebsmittel, insbesondere in der Brustkrebsforschung .
- Industrie : Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und chemischer Produkte .
Wirkmechanismus
Der Wirkmechanismus von 7H-Pyrrolo[3,2-f]chinazolin-1,3-diamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Zum Beispiel wurde gezeigt, dass bestimmte Derivate dieser Verbindung Dihydrofolat-Reduktase (DHFR) angreifen, wobei sie starke antibakterielle Aktivitäten zeigen . Struktur-Wirkungs-Beziehungsstudien (SAR) haben gezeigt, dass Modifikationen an bestimmten Positionen des Moleküls seine biologische Aktivität signifikant beeinflussen können .
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine could involve further exploration of its biological activities and potential as an anti-cancer agent . Additionally, expanding the chemical space related to this compound by developing efficient methods for regioselective monoacylation could be another area of focus .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 7H-Pyrrolo[3,2-f]chinazolin-1,3-diamin beinhaltet eine regioselektive Monoacylierung an verschiedenen Positionen des Moleküls. Effiziente Methoden wurden für die Monoacylierung an den Positionen N1, N3 und N7 entwickelt . Diese Methoden umfassen typischerweise die Verwendung spezifischer Acylierungsmittel unter kontrollierten Bedingungen, um die gewünschte Regioselektivität zu erreichen.
Industrielle Produktionsmethoden: Obwohl detaillierte industrielle Produktionsmethoden nicht leicht verfügbar sind, können die in Labors entwickelten Synthesewege für die Produktion im größeren Maßstab angepasst werden. Der Schlüssel zur industriellen Produktion liegt in der Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 7H-Pyrrolo[3,2-f]chinazolin-1,3-diamin durchläuft verschiedene chemische Reaktionen, darunter:
- Oxidation
- Reduktion
- Substitution
Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und Acylierungsmittel. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber im Allgemeinen kontrollierte Temperaturen und spezifische Lösungsmittel, um die Reaktionen zu ermöglichen .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel wurden Mono-N-acylierte Derivate von 7H-Pyrrolo[3,2-f]chinazolin-1,3-diamin synthetisiert und auf ihre biologischen Aktivitäten untersucht .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 1,3-Diamino-7H-pyrrolo[3,2-f]chinazolin : Bekannt für seine antibakterielle Wirkung .
- Mono-N-acylierte Pyrrolochinazolin-1,3-diamine : Auf ihre Antitumor-Eigenschaften untersucht .
Einzigartigkeit: 7H-Pyrrolo[3,2-f]chinazolin-1,3-diamin zeichnet sich durch seine signifikanten biologischen Aktivitäten und das Potenzial für weitere chemische Modifikationen zur Verbesserung seiner Eigenschaften aus. Die für diese Verbindung entwickelten regioselektiven Monoacylierungsmethoden haben ihren chemischen Raum erweitert und ermöglichen die Synthese einer fokussierten Bibliothek von Derivaten mit unterschiedlichen biologischen Aktivitäten .
Eigenschaften
IUPAC Name |
4H-pyrrolo[3,2-f]quinazoline-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-9-8-5-3-4-13-6(5)1-2-7(8)14-10(12)15-9/h1-4H,11H2,(H3,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJMBWNFQVCGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C(N2)N)N)C3=CC=NC3=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215982 | |
| Record name | 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65795-37-1 | |
| Record name | 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065795371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000758537 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7H-PYRROLO(3,2-F)QUINAZOLINE-1,3-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMA7VBB8RW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


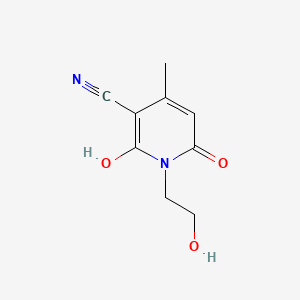
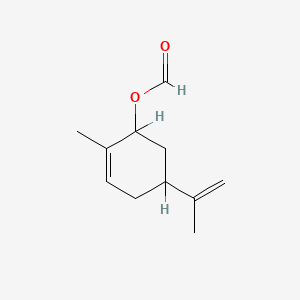
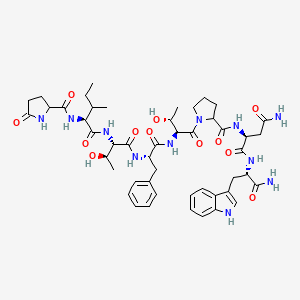

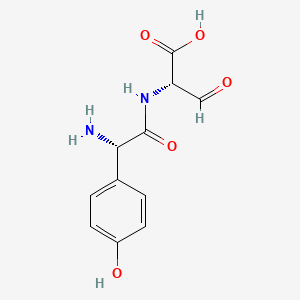
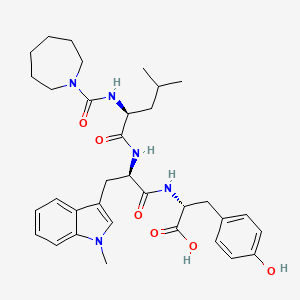
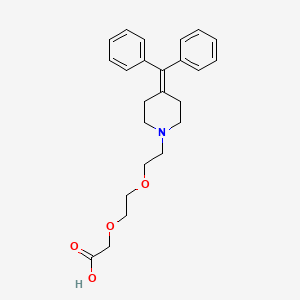
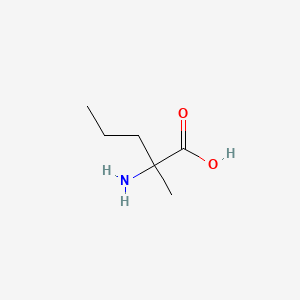
![Benzo[b]tellurophene](/img/structure/B1615719.png)
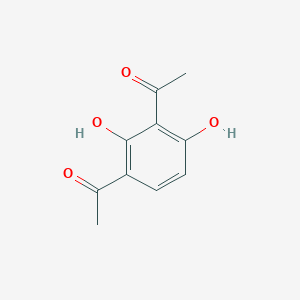



![Bis[(2-hydroxyethyl)ammonium] oxalate](/img/structure/B1615729.png)
